
2-(2,4-Dichlorophenylsulfanyl)-propionic acid
Descripción general
Descripción
2-(2,4-Dichlorophenylsulfanyl)-propionic acid, also known as 2,4-DCPPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of propionic acid, a naturally occurring fatty acid found in the human body. 2,4-DCPPA has been shown to have a variety of biochemical and physiological effects, and has been used in various laboratory experiments.
Aplicaciones Científicas De Investigación
Bacterial Degradation and Environmental Impact
- Environmental Biodegradation : A study by Horváth, Ditzelmüller, Loidl, and Streichsbier (1990) highlights the isolation and characterization of a Flavobacterium sp. strain capable of degrading 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), indicating its potential in environmental biodegradation and pollution control (Horváth et al., 1990).
- Degradation and Toxicity Studies : Jaafarzadeh, Ghanbari, and Ahmadi (2017) explored the catalytic degradation of 2,4-dichlorophenoxyacetic acid using nano-Fe2O3 activated peroxymonosulfate, offering insights into environmental remediation techniques (Jaafarzadeh, Ghanbari & Ahmadi, 2017).
Chemical Analysis and Detection
- Analytical Methodologies : Vaughan (1981) provided methods for determining 2,4-dichlorophenoxyacetic acid and its derivatives in water using high-performance liquid chromatography, contributing to the analytical detection of these compounds in environmental samples (Vaughan, 1981).
- Photodegradation Studies : Climent and Miranda (1997) investigated the photodegradation of dichlorprop and related compounds, enhancing understanding of their behavior and transformation in aquatic environments (Climent & Miranda, 1997).
Structural Analysis and Synthesis
- Crystal Structure Analysis : Research by Sørensen, Collet, and Larsen (1999) on the crystal structure of a similar compound, 2-(4-chlorophenoxy)propionic acid, provides a foundational understanding of the structural characteristics of these types of compounds (Sørensen, Collet & Larsen, 1999).
- Synthesis of Derivatives : Hogale, Shirke, and Kharade (1995) explored the synthesis of new compounds derived from 2-(2,4-dimethylphenoxy)propionic acid, showcasing the versatility and potential for chemical modifications (Hogale, Shirke & Kharade, 1995).
Microbial and Biotechnological Applications
- Microbial Propionic Acid Production : Gonzalez-Garcia et al. (2017) discussed the microbial production of propionic acid, a related compound, highlighting its commercial value and potential applications in various industries (Gonzalez-Garcia et al., 2017).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKVRUWGDNORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis(trifluoromethyl)-1H,1H-heptafluoropentyl]oxirane](/img/structure/B3089401.png)
![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)
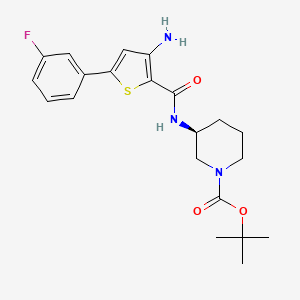
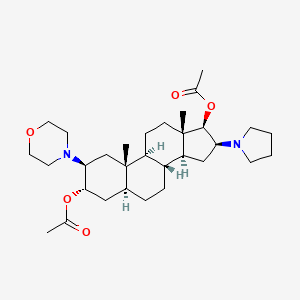


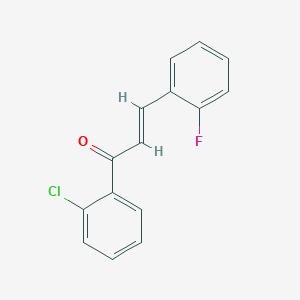
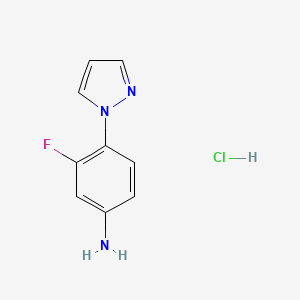
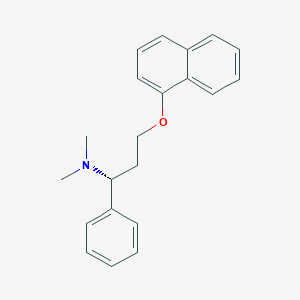
![4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3089470.png)
![2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-](/img/structure/B3089471.png)
![N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3089473.png)
